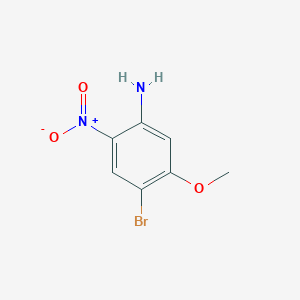
3-二甲烯丙基-4-羟基苯甲酸
概述
描述
Synthesis Analysis
The synthesis of derivatives of benzoic acid, such as 3-Dimethylallyl-4-hydroxybenzoic acid, often involves multi-step chemical processes. For example, the synthesis of similar compounds has been reported through various organic synthesis techniques, including reactions that involve the functionalization of the benzoic acid moiety or its precursors. A related study discusses the synthesis of 3,4-dimethyl-2-iodobenzoic acid as a key intermediate for preparing specific vascular disrupting agents, highlighting the multi-step nature of such syntheses and the complexity of achieving specific substitutions on the benzoic acid ring (Shaojie, 2011).
Molecular Structure Analysis
The molecular structure of 3-Dimethylallyl-4-hydroxybenzoic acid can be analyzed through various spectroscopic and computational methods. Studies on similar compounds, such as 4-hydroxybenzoic acid, have utilized techniques like Density Functional Theory (DFT) for theoretical calculations on molecular geometry and vibrational spectra. These studies provide insights into the stability of different conformers and the effects of substituents on molecular geometry (Brandán et al., 2010).
Chemical Reactions and Properties
The chemical properties of 3-Dimethylallyl-4-hydroxybenzoic acid are influenced by the presence of both the hydroxy and carboxylic acid functional groups, as well as the dimethylallyl substituent. These groups participate in various chemical reactions, including esterification, polymerization, and others that affect the compound's reactivity and potential applications. Studies on the reactions of benzoic acid derivatives with different reagents can shed light on the reactivity patterns of these compounds (Trofimov et al., 2009).
Physical Properties Analysis
The physical properties of 3-Dimethylallyl-4-hydroxybenzoic acid, such as melting point, solubility, and crystalline structure, can be significantly different from those of 4-hydroxybenzoic acid due to the dimethylallyl group. Research on similar compounds provides insights into how substitutions on the benzoic acid ring affect these properties. For instance, studies on the crystal structure of 4-hydroxybenzoic acid derivatives reveal how molecular interactions influence the material's physical state (Fukuyama et al., 1973).
Chemical Properties Analysis
The chemical properties, including acidity, reactivity towards nucleophiles, and participation in chemical bonds, are crucial for understanding the behavior of 3-Dimethylallyl-4-hydroxybenzoic acid in various environments and reactions. The presence of the hydroxy group and the dimethylallyl substituent can influence the compound's electronic structure and reactivity. Analyzing the ionization process and the influence of substituents on benzoic acid derivatives helps in understanding these chemical properties (Rodante et al., 1987).
科学研究应用
法医学应用: Shishkanova 等人 (2021) 的一项研究表明,固定在 3-羟基苯甲酸上的 4ADB18C6 可以选择性地检测苯丙醇胺,这是法医学中感兴趣的化合物 (Shishkanova 等,2021).
医学研究: Liu 等人 (2002) 发现 4-羟基苯甲酸氧化为 3,4-二羟基苯甲酸,可作为脑缺血和再灌注期间羟基自由基形成的指标,这是中风研究中的一个关键方面 (Liu 等,2002).
腐蚀抑制: Narváez 等人 (2005) 报道,3-羟基苯甲酸可有效抑制 AISI 316L 不锈钢在水性酸洗溶液中的腐蚀,突出了其在材料科学应用中的潜力 (Narváez 等,2005).
化学和材料科学: Rodante 等人 (1987) 的研究探索了 3,4-二羟基苯甲酸的电离过程,有助于更好地了解羟基苯甲酸的化学性质 (Rodante 等,1987).
生物技术: Wang 等人 (2018) 将 4-羟基苯甲酸鉴定为生产宝贵生物产品(如白藜芦醇和粘康酸)的多功能中间体,可应用于食品、化妆品、制药和杀菌剂 (Wang 等,2018).
药理学和生物合成: Pojer 等人 (2003) 关于氯生物素生物合成以及 CloR 和 CloQ 等酶在苯甲酸形成中的作用的研究等研究对药物研究具有重要意义 (Pojer 等,2003).
安全和危害
The safety data sheet for 4-Hydroxybenzoic acid, a related compound, indicates that it causes serious eye damage and may cause respiratory irritation. Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
未来方向
4-Hydroxybenzoic acid, a related compound, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc. The relevance of the biotechnological production of these compounds as a sustainable alternative to chemical synthesis processes from fossil sources or the hydrolysis of plant biomass is being discussed .
作用机制
Target of Action
3-Dimethylallyl-4-hydroxybenzoic acid is a monohydroxybenzoic acid that is 4-hydroxybenzoic acid bearing an additional dimethylallyl substituent at position 3 . It is a plant metabolite found in the root of Rubia yunnanensis
Mode of Action
It is known to be a bronsted acid, capable of donating a hydron to an acceptor . This property may influence its interaction with biological targets.
Biochemical Pathways
It is a derivative of 4-hydroxybenzoic acid , which is involved in various biological pathways, including the biosynthesis of coenzyme Q and bacterial secondary metabolites .
Result of Action
As a plant metabolite, it may play a role in plant physiology and defense
属性
IUPAC Name |
4-hydroxy-3-(3-methylbut-2-enyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8(2)3-4-9-7-10(12(14)15)5-6-11(9)13/h3,5-7,13H,4H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSJJNAMGVDGCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid | |
CAS RN |
1138-41-6 | |
| Record name | 4-hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological significance of 3-Dimethylallyl-4-hydroxybenzoic acid?
A1: 3-Dimethylallyl-4-hydroxybenzoic acid, also known as ring A, is a crucial building block in the biosynthesis of aminocoumarin antibiotics like novobiocin and clorobiocin. [, , , ] These antibiotics are known for their potent inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. []
Q2: How is 3-Dimethylallyl-4-hydroxybenzoic acid incorporated into the structure of aminocoumarin antibiotics?
A2: The incorporation of 3-Dimethylallyl-4-hydroxybenzoic acid into aminocoumarins is facilitated by specific amide synthetases. For instance, in novobiocin biosynthesis, the enzyme NovL catalyzes the ATP-dependent formation of an amide bond between 3-Dimethylallyl-4-hydroxybenzoic acid and 3-amino-4,7-dihydroxy-8-methylcoumarin (ring B of novobiocin). [] Similarly, in clorobiocin biosynthesis, the amide synthetase CouL links 3-Dimethylallyl-4-hydroxybenzoic acid to the aminocoumarin moiety. []
Q3: Are there any alternative pathways for the formation of 3-Dimethylallyl-4-hydroxybenzoic acid in different organisms?
A3: Interestingly, research suggests variations in the biosynthetic pathways for 3-Dimethylallyl-4-hydroxybenzoic acid. While the exact mechanism in Streptomyces maritimus is yet to be fully elucidated, studies on the clorobiocin biosynthetic gene cluster in Streptomyces roseochromogenes indicate that the formation of 3-Dimethylallyl-4-hydroxybenzoic acid might involve a retro-aldol reaction catalyzed by the enzyme CloR. [] This contrasts with the previously established benzoic acid biosynthetic pathway observed in other organisms.
Q4: Can the structure of 3-Dimethylallyl-4-hydroxybenzoic acid be modified to generate novel aminocoumarin antibiotics?
A4: Yes, the substrate specificity of enzymes involved in aminocoumarin biosynthesis allows for the incorporation of structural analogs of 3-Dimethylallyl-4-hydroxybenzoic acid. Mutasynthesis experiments, where a cloQ-defective mutant of the clorobiocin producer was fed with different 3-Dimethylallyl-4-hydroxybenzoic acid analogs, resulted in the production of 32 novel aminocoumarin antibiotics. [] This highlights the potential for generating new antibiotics with potentially improved activity or different pharmacological profiles by modifying the 3-Dimethylallyl-4-hydroxybenzoic acid scaffold.
Q5: Besides its role in antibiotic biosynthesis, are there other known biological activities of 3-Dimethylallyl-4-hydroxybenzoic acid?
A5: While the provided research primarily focuses on the role of 3-Dimethylallyl-4-hydroxybenzoic acid in aminocoumarin biosynthesis, one study mentioned the isolation of this compound alongside other secondary metabolites with allene moieties from the fungus Parasphaeosphaeria sp. [] Further research is needed to explore the potential biological significance and functions of 3-Dimethylallyl-4-hydroxybenzoic acid in fungal metabolism and its potential ecological roles.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















